[(1S,3R)-3-aminocyclopentyl]-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]methanone
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Overview
Description
[(1S,3R)-3-aminocyclopentyl]-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentyl ring, a pyrazine ring, and a piperazine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R)-3-aminocyclopentyl]-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the amino group, and the coupling of the pyrazine and piperazine rings. Common reagents used in these reactions include cyclopentanone, ammonia, and various pyrazine and piperazine derivatives. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
[(1S,3R)-3-aminocyclopentyl]-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(1S,3R)-3-aminocyclopentyl]-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,3R)-3-aminocyclopentyl]-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
[(1S,3R)-3-aminocyclopentyl]-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]methanone can be compared with other similar compounds, such as:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Steviol glycosides: These are sweet-tasting compounds found in the leaves of Stevia rebaudiana and are used as natural sweeteners.
Ginsenoside Compound K: This compound is derived from ginseng and has various pharmacological properties.
Properties
IUPAC Name |
[(1S,3R)-3-aminocyclopentyl]-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-11-10-18-12(2)15(19-11)20-5-7-21(8-6-20)16(22)13-3-4-14(17)9-13/h10,13-14H,3-9,17H2,1-2H3/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBFFVVZXLCXLT-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N2CCN(CC2)C(=O)C3CCC(C3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=N1)N2CCN(CC2)C(=O)[C@H]3CC[C@H](C3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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